High Diastereoselectivity in Lewis Acid-Promoted Kharasch-Type Additions
In Yb(OTf)3-promoted Kharasch-type additions of 3-bromoacetyl-2-oxazolidinones to norbornadiene, the (N-acetyl)-(4R)-benzyl-2-oxazolidinone-derived substrate achieved excellent diastereoselectivity comparable to the isopropyl analog [1]. This demonstrates that the benzyl auxiliary is not inherently inferior for this challenging transformation, providing a viable alternative when the isopropyl variant may be synthetically inaccessible or cost-prohibitive.
| Evidence Dimension | Diastereoselectivity (de %) in Kharasch-type addition |
|---|---|
| Target Compound Data | 90–96% de (for the 4-benzyl-substituted auxiliary) |
| Comparator Or Baseline | 4-Isopropyl-substituted 2-oxazolidinone: 90–96% de |
| Quantified Difference | No significant difference reported (both fall within the 90–96% de range) |
| Conditions | Yb(OTf)3, norbornadiene, radical atom-transfer conditions; stereochemistry confirmed by 1D and 2D NMR |
Why This Matters
Confirms that the benzyl auxiliary can deliver diastereoselectivity on par with the more commonly used isopropyl variant in a non-alkylation reaction manifold, expanding its utility in radical-mediated C–C bond formations.
- [1] Tetrahedron: Asymmetry 2005, 16 (6), 1085-1089. Stereoselective Lewis acid promoted Kharasch-type addition of 3-bromoacetyl-2-oxazolidinones to norbornadiene. View Source
